Tert-butyl 2,3-dioxo-3-phenylpropanoate

Description

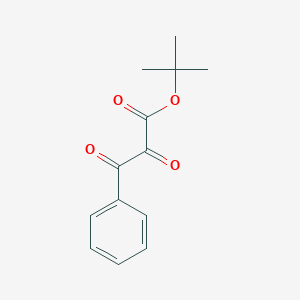

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,3-dioxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOSCLCPPONYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472902 | |

| Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138714-53-1 | |

| Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2,3 Dioxo 3 Phenylpropanoate and Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the α,β-dicarbonyl motif in a highly efficient manner, often by introducing or forming one of the carbonyl groups on a suitable substrate.

Oxidative Methods for α,β-Dicarbonyl Compounds

Oxidation represents a fundamental and widely used strategy for the synthesis of α,β-dicarbonyl compounds from various precursors. A common approach involves the oxidation of the active methylene (B1212753) group (α-position) of a β-keto ester. For the synthesis of tert-butyl 2,3-dioxo-3-phenylpropanoate, the direct precursor would be tert-butyl 3-oxo-3-phenylpropanoate.

One of the classic methods for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. youtube.com This reagent is particularly effective for oxidizing α-carbonyl methylene groups to the corresponding dicarbonyl compound. youtube.com Other oxidative systems have also been developed, including those based on iodine compounds or metal catalysts. For instance, o-iodoxybenzoic acid (IBX) is known to be an efficient reagent for the oxidation of β-hydroxy ketones to β-diketones and can be applied to related substrates. organic-chemistry.org Additionally, metal-free oxidative esterification methods have been developed that can selectively produce α-ketoesters from ketones, highlighting the diversity of modern oxidative techniques. nih.govmdpi.com

The oxidation of alkynes to α-dicarbonyls is another viable route, proceeding through a one-pot hydration and subsequent DMSO-based oxidation. organic-chemistry.org Similarly, the oxidation of α-hydroxy carbonyl compounds or 1,2-diols provides a direct pathway to the target dicarbonyl structure. youtube.comorganic-chemistry.org

Table 1: Selected Oxidative Methods for Dicarbonyl Synthesis

| Precursor Type | Oxidizing Agent/System | Comments | Citations |

|---|---|---|---|

| Active Methylene Ketones | Selenium Dioxide (SeO₂) | Classic Riley oxidation for converting α-CH₂ to C=O. | youtube.com |

| Alcohols (1,2-diols) | TEMPO/Iodobenzene dichloride | Can yield α-hydroxy ketones or α-diketones depending on stoichiometry. | organic-chemistry.org |

| β-Hydroxy Ketones | o-Iodoxybenzoic Acid (IBX) | Efficient and operationally simple for milligram to gram scales. | organic-chemistry.org |

| Alkynes | N-Iodosuccinimide/Water | A convenient method for converting internal alkynes to α-diketones. | organic-chemistry.org |

| Ketones | Potassium Xanthates/Iodine | A metal-free oxidative esterification approach to α-ketoesters. | nih.govorganic-chemistry.org |

Strategies Involving Carbonyl Group Introduction

An alternative to oxidation is the direct introduction of a carbonyl group onto a pre-existing molecule. The Friedel-Crafts acylation is a primary example of this approach. Aryl α-keto esters can be prepared by acylating aromatic hydrocarbons with ethyl oxalyl chloride. mdpi.com By extension, benzene (B151609) could be acylated with a suitable tert-butyl oxalyl chloride equivalent to form the desired phenylglyoxylate (B1224774) structure.

Another strategy involves the nitrosation of β-keto esters. Treatment of a β-keto ester with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and an acid, can form an α-oximino derivative. youtube.com Subsequent hydrolysis of this oxime group under acidic conditions yields the desired α,β-dicarbonyl compound. This method provides a two-step pathway from a readily available β-keto ester to the target α,β-diketo ester. youtube.com

Precursor-Based Synthesis

These methods rely on the chemical modification of specifically designed precursor molecules that already contain key structural elements of the target compound.

Synthesis from Related Alpha-Keto Esters (e.g., Ethyl 2-oxo-3-phenylpropanoate)

The synthesis of this compound can be envisioned starting from structurally similar α-keto or β-keto esters. The most direct precursor is tert-butyl 3-oxo-3-phenylpropanoate, which can be oxidized at the α-position as described in section 2.1.1. nih.gov

Starting from a different ester, such as ethyl 2-oxo-3-phenylpropanoate, would require a more complex pathway. chemicalbook.com A potential, though challenging, route could involve transesterification to replace the ethyl group with a tert-butyl group. However, a more common and direct approach is to begin with a molecule already containing the desired tert-butyl ester functionality. The synthesis often starts with the Claisen condensation of an appropriate ketone and ester in the presence of a strong base to form the β-keto ester precursor. google.comyoutube.com For example, reacting methyl benzoate (B1203000) with tert-butyl acetate (B1210297) would yield tert-butyl 3-oxo-3-phenylpropanoate, which is then ready for oxidation.

Approaches via Diazo Carbonyl Compounds (e.g., α-diazo-β-ketoesters)

The use of α-diazocarbonyl compounds is a powerful and versatile method in organic synthesis. nih.govresearchgate.net For the preparation of this compound, the key intermediate is an α-diazo-β-ketoester. This intermediate is typically synthesized via a diazo transfer reaction. scielo.brorganic-chemistry.org

The process begins with a β-keto ester, such as tert-butyl 3-oxo-3-phenylpropanoate. This compound is reacted with a diazo transfer reagent, commonly a sulfonyl azide (B81097) like 4-acetamidobenzenesulfonyl azide or tosyl azide, in the presence of a base like triethylamine (B128534) or DBU. scielo.brmdpi.com This reaction replaces the two acidic protons on the α-carbon with a diazo group, yielding tert-butyl 2-diazo-3-oxo-3-phenylpropanoate. mdpi.comnih.gov The resulting α-diazo-β-ketoesters are often stable compounds that can be isolated and purified. mdpi.com

The final step involves the conversion of the diazo group into a carbonyl group. This can be achieved through various methods, including rhodium(II)-catalyzed oxidation or reaction with other oxidizing agents, to furnish the final α,β-diketo ester. researchgate.net

Table 2: Representative Conditions for Diazo Transfer Reactions

| Substrate | Diazo Transfer Reagent | Base | Solvent | Yield | Citations |

|---|---|---|---|---|---|

| β-Ketoesters | 4-Acetamidobenzenesulfonyl azide | t-BuNH₂ | THF | 81–96% | mdpi.com |

| 1,3-Dicarbonyls | Tosyl azide | Triethylamine | - | High | scielo.br |

| 1,3-Dicarbonyls | 2-Azido-1,3-dimethylimidazolinium chloride | - | - | High | organic-chemistry.org |

| Diazomethyl anion | N-Acylbenzotriazoles | - | - | - | nih.gov |

Utility of Phthalazinedione Derivatives as Precursors

Phthalazinedione derivatives are a class of heterocyclic compounds that have been explored for various applications, particularly in medicinal chemistry. nih.govnih.govresearchgate.net While not a conventional route, these structures can be considered as potential, albeit complex, precursors for dicarbonyl compounds through multi-step synthetic sequences.

The synthesis of functionalized phthalazinediones often starts from substituted phthalic anhydrides, which react with hydrazines. sciforum.net Further modifications can introduce various side chains. For instance, N-alkylation of a phthalazinedione followed by functional group manipulation can lead to complex structures. nih.govsciforum.net Some synthetic strategies involve using hydrazide derivatives as key precursors, which can undergo azide coupling to link with other molecules like amino acids. nih.govresearchgate.net

The transformation of a phthalazinedione into an acyclic dicarbonyl compound like this compound would necessitate a ring-opening reaction. This could potentially be achieved through oxidative cleavage or other targeted bond-breaking strategies. For example, a derivative containing a strategically placed phenyl group and a side chain that could be converted into the tert-butyl ester keto-acid moiety might serve as a starting point. However, this remains a speculative and non-standard approach compared to the more direct methods outlined previously. The primary utility of phthalazinediones lies in their role as scaffolds for building larger, often biologically active, heterocyclic systems. nih.govresearchgate.net

Catalytic Approaches in Synthesis

Catalytic methods provide efficient and selective routes to α-keto esters, overcoming the limitations of classical stoichiometric reactions. Transition metal catalysis, in particular, has been instrumental in developing novel synthetic disconnections for these valuable compounds.

Palladium-Catalyzed α-Ketoesterification

Palladium catalysis is a cornerstone of modern organic synthesis, yet its application in the direct synthesis of α-keto esters has faced challenges. One of the most common issues is the propensity for decarbonylation. For instance, attempts to synthesize α-keto esters through the palladium-catalyzed acylation of certain substrates with ethyl glyoxylate, using tert-butyl hydrogen peroxide as an oxidant, did not yield the desired product. Instead, the reaction exclusively formed the decarbonylative product, highlighting a significant limitation of this specific approach. nih.gov

However, alternative palladium-catalyzed strategies have proven more successful. The carbonylation of aryl halides in the presence of an alcohol is a viable method for producing α-keto acid esters. acs.org This transformation typically involves reacting an aryl halide with carbon monoxide and an alcohol under palladium catalysis to construct the α-keto ester moiety.

A summary of representative palladium-catalyzed reactions for α-keto ester synthesis is presented below.

| Catalyst System | Reactants | Product Type | Key Observation |

| Pd-catalyst / t-BuOOH | Aryl substrate + Ethyl glyoxylate | Decarbonylative product | Desired α-keto ester was not formed. nih.gov |

| Pd-catalyst | Aryl halide + CO + Alcohol | α-Keto acid ester | Successful formation of the target structure. acs.org |

Platinum-Catalyzed C-H Acylation for α-Keto Ester Functionality

In contrast to some palladium-catalyzed methods, platinum catalysis has emerged as a highly efficient and direct route for introducing the α-keto ester functional group. A notable example is the selective C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate. nih.govrsc.org This reaction is distinguished by its excellent functional group tolerance and high efficiency.

Key features of this platinum-catalyzed C-H acylation include:

Freedom from Side Reactions: The method is significantly free of the decarbonylative side reactions that can plague other metal-catalyzed approaches. nih.govrsc.org

Mild Conditions: The reaction proceeds without the need for an oxidant or other additives. nih.govrsc.org

Broad Scope: It accommodates a variety of substituents on the aryl ring, from strongly electron-donating to strongly electron-withdrawing groups. rsc.org

The reaction involves the direct functionalization of a C-H bond on the aryl ring of the 2-aryloxypyridine substrate, providing a streamlined synthesis of the corresponding α-keto ester. For example, the reaction of 2-(naphthalen-2-yloxy)pyridine with ethyl chlorooxoacetate proceeds smoothly to furnish the desired α-keto ester product. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of enantiomerically pure compounds is of paramount importance, and α-keto esters serve as valuable precursors to chiral molecules like α-hydroxy acids and α-amino acids. Asymmetric catalysis provides the most elegant and efficient means to access these enantiopure targets.

Asymmetric Catalysis in α-Keto Ester Synthesis

Asymmetric catalysis can be applied to generate chiral molecules from α-keto esters. A primary method is the enantioselective hydrogenation of the keto group. Heterogeneous systems using chirally modified platinum catalysts have been developed for the hydrogenation of α-keto esters to produce enantiomerically enriched α-hydroxy esters. orgsyn.org

Beyond reduction, α-keto esters are excellent substrates in various asymmetric transformations. For example, β,γ-unsaturated α-ketoesters are highly effective in catalytic asymmetric annulation reactions . Their unique 1,2-dicarbonyl motif can form a rigid, bidentate coordination complex with a chiral Lewis acid catalyst, enabling precise facial selectivity in reactions like [3+3] and [2+3] cycloadditions. nih.govorganic-chemistry.org

Biocatalysis also presents a powerful tool. Imine reductases (IREDs) have been employed for the direct reductive amination of α-ketoesters. nih.gov This biocatalytic approach allows for the asymmetric synthesis of a wide range of N-substituted α-amino esters with high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.gov

Enantioconvergent Arylation Strategies

Enantioconvergent catalysis is a sophisticated strategy that converts a racemic starting material into a single enantiomer of a product, ideally in 100% yield. This approach has been successfully applied to α-keto esters.

A landmark example is the enantioconvergent arylation of racemic β-stereogenic α-keto esters . nih.govacs.org In this rhodium-catalyzed reaction, a racemic α-keto ester reacts with an arylboronic acid in the presence of a chiral diene ligand. The process, which is a type of dynamic kinetic resolution, furnishes highly enantioenriched tertiary aryl glycolate (B3277807) derivatives. nih.govacs.org The reaction tolerates a range of functional groups and can be scaled up while maintaining high levels of stereocontrol. nih.gov For this transformation, it was noted that while phosphine (B1218219) and phosphite (B83602) ligands are used in similar reactions, they failed to catalyze this specific transformation, and the use of a tert-butyl ester on the substrate was investigated. acs.org

This principle has been extended to other metal systems and coupling partners. Nickel- and cobalt-catalyzed enantioconvergent cross-coupling reactions are powerful tools for creating chiral centers. acs.org For instance, nickel-catalyzed Negishi reactions of racemic α-halosilanes and Hiyama couplings of α-bromo esters demonstrate the broad potential of this strategy to generate enantioenriched products from racemic precursors. acs.orgnih.gov These methods often proceed through radical intermediates, where a chiral metal complex intercepts and controls the stereochemistry of the final C-C bond formation. acs.org

The table below summarizes key features of these advanced arylation strategies.

| Reaction Type | Catalyst System | Substrate | Nucleophile | Product | Key Feature |

| Enantioconvergent Arylation | Chiral (diene)Rh(I) complex | Racemic β-stereogenic α-keto ester | Arylboronic acid | Enantioenriched tertiary aryl glycolate | Dynamic kinetic resolution via C-C bond formation. nih.govacs.org |

| Enantioconvergent Negishi Coupling | Chiral Ni/pybox complex | Racemic α-halosilane | Alkylzinc reagent | Enantioenriched organosilane | Stereoconvergent coupling of an electrophile lacking a directing group. nih.gov |

| Enantioconvergent Hiyama Coupling | NiCl₂ / Chiral diamine | Racemic α-bromo ester | Aryltrimethoxysilane | Enantioenriched α-aryl ester | C(sp³)–C(sp²) bond formation at room temperature. acs.org |

Reactivity and Mechanistic Investigations of Tert Butyl 2,3 Dioxo 3 Phenylpropanoate

Nucleophilic Additions to Carbonyl Centers

The electrophilic nature of the carbonyl carbons in tert-butyl 2,3-dioxo-3-phenylpropanoate makes them susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Indium-Mediated Allylation of α-Keto Esters

The indium-mediated allylation represents a significant method for carbon-carbon bond formation at the carbonyl center. While direct studies on this compound are not extensively documented in this specific context, the reaction of analogous α-imino esters provides valuable mechanistic insights. The process is believed to proceed through the formation of a nucleophilic allylindium species. This intermediate, generated from an allyl halide and indium metal, then adds to the electrophilic ketone carbonyl.

In related systems, such as the allylation of N-tert-butanesulfinyl iminoesters, the reaction proceeds via a three-component radical process where an allyl radical is captured by indium through a single-electron-transfer (SET) process. researchgate.net The resulting allyl-indium complex then acts as the key nucleophile. researchgate.net A proposed transition state involves a chelation-controlled model where the ester group coordinates with the indium atom, influencing the stereochemical outcome of the addition. This approach has proven effective for the synthesis of homoallylic noncanonical amino acids with good regio- and diastereoselectivity. researchgate.net

The reaction conditions and outcomes for a representative indium-mediated allylation are summarized below:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Diastereomeric Ratio (d.r.) |

| N-tert-butanesulfinyl iminoester | 1,3-Butadiene | Indium | Not Specified | Not Specified | Homoallylic α-amino acid | Good |

This table illustrates a representative indium-mediated allylation reaction on a related substrate, highlighting the conditions and selectivity often observed in such transformations.

Condensation Reactions (e.g., with Amines for Ketoimines)

The reaction of the ketone carbonyl group in this compound with primary amines leads to the formation of ketoimines. These condensation reactions are typically catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack. Titanium(IV) ethoxide (Ti(OEt)4) has been shown to be an effective catalyst for this transformation, acting as both a Lewis acid and a water scavenger to drive the reaction to completion.

A general and efficient one-pot procedure involves the condensation of a ketone with an amine, such as tert-butanesulfinamide, in the presence of Ti(OEt)4, followed by in-situ reduction of the resulting ketimine. acs.org This methodology provides a direct route to chiral amines from ketones. acs.org The reaction is broadly applicable to both alkyl aryl and dialkyl ketones, affording the corresponding protected amines in good yields and with high diastereoselectivity. acs.org

Below is a table summarizing the conditions for the formation of a tert-butanesulfinyl ketimine and its subsequent reduction:

| Ketone | Amine | Catalyst/Dehydrating Agent | Reducing Agent | Solvent | Temperature | Final Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Various Ketones | tert-Butanesulfinamide | Ti(OEt)4 | NaBH4 | THF | 60-75 °C then -48 °C | α-Substituted Amine | 66-86 | up to 97:3 |

This interactive table details a one-pot reductive amination process, showcasing the versatility and efficiency of using Ti(OEt)4 in the formation of ketimines from ketones and their subsequent conversion to amines.

Reactions with Nitrile Oxides

This compound can react with nitrile oxides in [3+2] cycloaddition reactions. Nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent. A notable method involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), formed from tert-butyl hypochlorite (B82951) and sodium iodide, which facilitates the cycloaddition under mild conditions. chemrxiv.org

The reaction between an α-keto ester and a nitrile oxide can, in principle, proceed through different pathways. However, under controlled conditions, the reaction can be directed towards the desired [3+2] cycloaddition to yield 5-hydroxy-2-isoxazolines. nih.gov This transformation has been developed into a catalytic, enantioselective process. nih.gov

Pericyclic Reactions and Cycloadditions

The presence of both a carbonyl group and an enolizable system allows this compound to participate in various pericyclic and cycloaddition reactions, providing access to diverse heterocyclic scaffolds.

[3+2] Cycloaddition Reactions of Alpha-Keto Ester Enolates

The enolate of this compound can act as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are powerful tools for the construction of five-membered rings. A significant example is the enantioselective [3+2] cycloaddition between transiently generated α-keto ester enolates and nitrile oxides, catalyzed by a chiral copper(II)-diamine complex. nih.gov This method provides access to novel 5-hydroxy-2-isoxazolines with high yields and excellent diastereo- and enantioselectivity. nih.gov

The success of this catalytic cycle relies on managing the competition between C- versus O-trapping of the metalloenolate and avoiding other potential side reactions like hetero-[3+2] cycloaddition of the nitrile oxide with the keto ester. nih.gov The reaction has been shown to be scalable and the resulting isoxazoline (B3343090) products can be further transformed into valuable lactams. nih.gov

Computational studies on related [3+2] cycloadditions of α-keto ester enolates with nitrones have provided insights into the factors controlling diastereoselectivity. jst.go.jp These studies highlight the importance of the geometry of the metal complex, the E/Z isomerism of the enolate, and steric interactions in determining the stereochemical outcome. jst.go.jp

| Enolate Precursor | Dipolarophile | Catalyst | Solvent | Product | Enantiomeric Excess (ee) |

| α-Keto ester | Nitrile Oxide | Cu(II)-diamine complex | Not Specified | 5-Hydroxy-2-isoxazoline | High |

This table summarizes a catalytic enantioselective [3+2] cycloaddition, demonstrating a modern approach to the synthesis of chiral isoxazolines from α-keto ester enolates.

Paternò–Büchi Cycloadditions under Photocatalytic Conditions

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548) ring. jst.go.jp For α-keto esters like this compound, this reaction typically involves the excitation of the carbonyl group to a triplet state, which then adds to the ground-state alkene. nih.gov

Recent advancements have enabled these reactions to be carried out under visible light irradiation through the use of photocatalysts. These photocatalytic reactions can be directed towards either Paternò–Büchi cycloadditions or allylic functionalization, depending on whether the conditions favor energy transfer or electron transfer, respectively. nih.gov For benzoylformate esters, which are structurally analogous to the title compound, photocatalytic conditions often employ an iridium-based photosensitizer that absorbs visible light and then transfers the energy to the carbonyl substrate. This process generates the reactive triplet excited state required for the cycloaddition.

The reaction mechanism is rationalized by the formation of a 1,4-biradical intermediate after the addition of the excited carbonyl to the alkene. nih.gov The subsequent ring closure of this biradical yields the oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the stability of the radical intermediates and steric interactions.

| Carbonyl Compound | Alkene | Photocatalyst | Light Source | Product |

| Benzoylformate Ester | Various Alkenes | Iridium Complex | Visible Light | Oxetane |

This table provides a general overview of the photocatalytic Paternò-Büchi reaction for benzoylformate esters, highlighting the key components of this modern synthetic method.

Transition Metal-Catalyzed Transformations

The reactivity of this compound is significantly influenced by transition metal catalysts, which can facilitate a variety of synthetic transformations. These reactions often proceed through mechanisms that allow for precise control over the formation of new chemical bonds.

Palladium-Catalyzed β-Arylation of α-Keto Esters

The palladium-catalyzed β-arylation of α-keto esters represents a powerful method for the formation of carbon-carbon bonds at the β-position of the keto ester moiety. This transformation allows for the synthesis of a wide array of β-aryl α-keto esters, which are valuable precursors for more complex molecules. The reaction typically employs a palladium catalyst, such as a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand, to couple an α-keto ester enolate with an aryl halide.

The generally accepted mechanism for this reaction involves the formation of a palladium(0) complex, which then undergoes oxidative addition with an aryl halide to form a palladium(II) species. In parallel, a base abstracts a proton from the α-position of the keto ester to generate an enolate. This enolate then acts as a nucleophile, attacking the palladium(II) complex in a process called transmetalation (or more accurately, C-C bond formation via reductive elimination from a Pd(II) intermediate). The resulting carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Research has demonstrated that this methodology is tolerant of a variety of functional groups on both the aryl halide and the α-keto ester. For instance, electronically diverse aryl bromides, including those with electron-donating and electron-withdrawing groups, can be effectively coupled. The reaction also accommodates sterically hindered substrates.

| α-Keto Ester Substrate | Aryl Halide | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-oxo-3-phenylpropanoate | 4-Bromotoluene | P(t-Bu)₃ | K₂CO₃ | 92 |

| Ethyl 2-oxo-3-phenylpropanoate | 4-Bromoanisole | P(t-Bu)₃ | K₂CO₃ | 88 |

| Ethyl 2-oxo-3-phenylpropanoate | 1-Bromo-4-(trifluoromethyl)benzene | P(t-Bu)₃ | K₂CO₃ | 75 |

| tert-Butyl 2-oxobutanoate | Bromobenzene | P(t-Bu)₃ | K₂CO₃ | 95 |

Divergent Photocatalytic Reactions (Energy Transfer vs. Electron Transfer Pathways)

Photocatalysis offers unique pathways for the transformation of α-keto esters like this compound, where the reaction outcome can be directed by choosing between an energy transfer (EnT) or a single-electron transfer (SET) pathway. nih.govresearchgate.net This divergence is typically controlled by the selection of the photocatalyst and the reaction conditions. rsc.orgprinceton.edu

In an energy transfer pathway, an excited photocatalyst transfers its energy to the α-keto ester, promoting it to an excited triplet state. This excited state can then undergo reactions that are not accessible in the ground state. For example, in the presence of an alkene, a [2+2] cycloaddition, known as the Paternò-Büchi reaction, can occur to form an oxetane. princeton.edu This pathway is favored by photocatalysts with high triplet energies.

Conversely, a single-electron transfer pathway involves the photocatalyst either donating an electron to or accepting an electron from the α-keto ester. This process generates radical ions that can participate in a different set of reactions. For instance, in the presence of an alkene, an allylic functionalization might occur. This pathway is often facilitated by photoredox catalysts that have appropriate redox potentials to engage in electron transfer with the substrate.

The choice between these two pathways can be influenced by factors such as the triplet energy and redox potentials of the photocatalyst, the presence of additives like Lewis acids, and the solvent. orientjchem.orgchemrxiv.org

| Pathway | Photocatalyst Characteristics | Typical Reaction Conditions | Product Type |

|---|---|---|---|

| Energy Transfer (EnT) | High triplet energy | Non-polar solvents (e.g., toluene) | Paternò-Büchi Cycloaddition (Oxetanes) |

| Electron Transfer (SET) | Favorable redox potentials | Polar solvents, often with a Lewis acid co-catalyst | Allylic Functionalization |

Palladium-Catalyzed Reactions of Allylic β-Keto Esters

Allylic β-keto esters, which can be conceptually derived from this compound, are versatile substrates in palladium-catalyzed reactions. core.ac.uk A prominent example is the palladium-catalyzed decarboxylative allylic alkylation. nih.govnih.gov In this process, an allylic β-keto ester is treated with a palladium(0) catalyst. The palladium coordinates to the alkene of the allyl group, facilitating a decarboxylation to form a palladium-enolate intermediate. This intermediate is a nucleophile that can then participate in various bond-forming reactions.

The nature of the final product depends on the subsequent reaction step. For instance, the palladium enolate can undergo reductive elimination to yield an α-allyl ketone. Alternatively, β-hydride elimination can lead to the formation of α,β-unsaturated ketones. The versatility of these intermediates allows for the construction of a variety of molecular scaffolds under neutral conditions. The specific outcome can often be controlled by the choice of ligands and additives in the reaction mixture. rsc.org

Enolate Chemistry and α-Proton Reactivity

The presence of two carbonyl groups in this compound significantly influences the reactivity of the α-proton, making enolate chemistry a central aspect of its transformations.

Enolate Formation and Reactivity Patterns

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of a β-dicarbonyl compound are significantly more acidic than protons α to a single carbonyl group. This increased acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms through resonance. masterorganicchemistry.com This delocalization provides substantial stabilization to the enolate.

The enolate of this compound can be readily formed by treatment with a suitable base. The choice of base can influence the nature of the enolate and its subsequent reactivity. youtube.com Once formed, this enolate is a soft nucleophile and can react with a variety of electrophiles at the α-carbon. Common reactions include alkylation, acylation, and aldol-type condensations. The reactivity of the enolate is a cornerstone of the synthetic utility of β-dicarbonyl compounds.

Influence of Solvent Polarity and Substituents on Keto-Enol Equilibrium

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. core.ac.ukresearchgate.net This keto-enol tautomerism is a dynamic process, and the position of the equilibrium is sensitive to several factors, most notably solvent polarity and the nature of the substituents on the molecule. orientjchem.orgrsc.org

Solvent Polarity: In nonpolar solvents, the enol form is often favored. nih.gov This is because the enol can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This internal hydrogen bonding stabilizes the enol form relative to the keto form. In polar protic solvents, such as water or alcohols, the solvent molecules can hydrogen bond with the carbonyl groups of the keto form, stabilizing it. Furthermore, these solvents can disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto tautomer. Polar aprotic solvents, like DMSO, can also stabilize the more polar keto form. nih.gov

Substituents: The electronic nature of the substituents on the β-dicarbonyl framework also plays a crucial role. Electron-withdrawing groups tend to increase the acidity of the α-protons and can stabilize the enolate, which can in turn influence the keto-enol equilibrium. The steric bulk of substituents can also affect the stability of the tautomers. For instance, bulky substituents may disfavor the planar enol form due to steric hindrance. orientjchem.org

| Solvent | Polarity | Typical Enol Percentage | Reason for Trend |

|---|---|---|---|

| Hexane | Nonpolar | High | Favors intramolecular hydrogen bonding in the enol form. |

| Chloroform | Relatively Nonpolar | Intermediate to High | Less disruption of intramolecular hydrogen bonding. |

| Acetone | Polar Aprotic | Intermediate | Can stabilize the polar keto form. |

| Methanol (B129727) | Polar Protic | Low | Solvates and stabilizes the keto form; disrupts enol's internal H-bond. |

| Water | Very Polar Protic | Very Low | Strongly solvates and stabilizes the keto form. |

Cascade and Multicomponent Reactions (e.g., Aldol (B89426)/Lactonization/Enolization)

Cascade and multicomponent reactions represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures in a single operation from multiple starting materials. These reactions are characterized by their atom economy and the formation of several chemical bonds in a sequential manner without the need for isolating intermediates. The reactivity of this compound, with its adjacent ketone and ester functionalities, makes it a prime candidate for participating in such elegant and powerful transformations.

While specific documented examples of cascade reactions involving this compound are not extensively reported in the literature, its structural motifs are analogous to other 1,3-dicarbonyl compounds that readily undergo such processes. Based on the well-established reactivity of β-keto esters, a plausible and synthetically valuable cascade sequence involving this compound is the Aldol/Lactonization/Enolization cascade.

This proposed cascade would commence with the deprotonation of the α-carbon of the propanoate moiety by a suitable base, generating an enolate. This enolate can then act as a nucleophile in an aldol addition to an aldehyde or ketone. The resulting aldol adduct, a β-hydroxy dicarbonyl compound, is primed for a subsequent intramolecular cyclization. The hydroxyl group can attack the ester carbonyl, leading to the formation of a lactone (a cyclic ester) and the expulsion of the tert-butanolate. The final enolization step would then lead to a thermodynamically more stable product.

A hypothetical representation of this cascade is depicted with various aldehydes as reaction partners. The reaction would proceed through an initial aldol addition, followed by an intramolecular transesterification (lactonization).

Hypothetical Aldol/Lactonization Cascade with this compound

Reaction Scheme: An enolate is generated from this compound which then reacts with an aldehyde (R-CHO). The intermediate aldol product undergoes intramolecular cyclization to form a substituted butenolide.

Interactive Data Table: Hypothetical Substrates and Products in the Aldol/Lactonization Cascade

| Aldehyde Substrate (R-CHO) | R-Group | Expected Butenolide Product |

| Formaldehyde | H | 4-benzoyl-5-hydroxyfuran-2(3H)-one |

| Acetaldehyde | CH₃ | 4-benzoyl-5-hydroxy-3-methylfuran-2(3H)-one |

| Benzaldehyde | C₆H₅ | 4-benzoyl-5-hydroxy-3-phenylfuran-2(3H)-one |

| p-Nitrobenzaldehyde | p-NO₂-C₆H₄ | 4-benzoyl-5-hydroxy-3-(4-nitrophenyl)furan-2(3H)-one |

| p-Anisaldehyde | p-CH₃O-C₆H₄ | 4-benzoyl-5-hydroxy-3-(4-methoxyphenyl)furan-2(3H)-one |

The feasibility and outcome of such cascade reactions are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophilic partner. Research in the broader field of β-keto esters and their participation in multicomponent reactions suggests that catalysts, such as Lewis acids or organocatalysts, could be employed to control the stereoselectivity of the initial aldol reaction, thereby influencing the stereochemistry of the final lactone product. nih.govunh.edu The development of such catalytic, enantioselective cascade reactions involving substrates like this compound holds significant potential for the efficient synthesis of complex, biologically relevant heterocyclic molecules.

Derivatives and Functionalization of Tert Butyl 2,3 Dioxo 3 Phenylpropanoate

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of tert-butyl 2,3-dioxo-3-phenylpropanoate can be approached by modifying three key positions: the phenyl ring, the ester group, and the alpha-carbon.

Modifications to the phenyl ring are typically introduced by using a substituted benzoyl chloride in the initial synthesis of the parent compound. Standard electrophilic aromatic substitution reactions on the pre-formed molecule can be challenging due to the presence of the deactivating benzoyl group. However, by starting with appropriately substituted phenyl precursors, a diverse library of derivatives can be created. For instance, the synthesis of phenyl-substituted benzoylpyrazoles has been achieved, indicating that derivatives with alkoxy groups on the phenyl ring can be prepared. nih.gov

Table 1: Examples of Phenyl-Substituted Derivatives

| Substituent on Phenyl Ring | Potential Synthetic Precursor |

|---|---|

| 4-Alkoxy | 4-Alkoxybenzoyl chloride |

| 4-tert-Butyl | 4-tert-Butylbenzoyl chloride |

| 2-Methyl | 2-Methylbenzoyl chloride |

This table illustrates potential starting materials for synthesizing phenyl-substituted analogs based on established synthetic routes for similar compounds.

Table 2: Transesterification Reaction Parameters

| Catalyst Type | Typical Alcohol | Conditions |

|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol (B129727), Ethanol | Heat |

| Base (e.g., NaOR, K₂CO₃) | Primary or Secondary Alcohols | Room Temperature or Heat |

| Organometallic (e.g., La(III) complex) | Primary, Secondary, or Tertiary Alcohols | Mild Conditions |

This table summarizes common conditions for transesterification reactions applicable to β-keto esters.

The carbon atom situated between the two carbonyl groups (the alpha-carbon) is highly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. A notable example is the palladium-catalyzed alpha-arylation, which has been successfully applied to the structurally similar tert-butyl cyanoacetate. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl groups at the alpha-position. Another common reaction is the Knoevenagel condensation, where the active methylene (B1212753) group reacts with aldehydes or ketones to form a new carbon-carbon double bond. chemrxiv.org

Formation of Heterocyclic Compounds from Diketone Functionality

The 1,3-dicarbonyl unit within this compound is a classic precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The reaction of a 1,3-dicarbonyl compound with urea (B33335) or a related substance like thiourea (B124793) is a standard method for constructing the pyrimidine (B1678525) ring. In this reaction, the two nitrogen atoms of urea act as nucleophiles, attacking the two carbonyl carbons of the diketone, followed by a cyclization and dehydration sequence to form the aromatic pyrimidine ring. While direct reaction with urea can be sluggish, the use of thiourea followed by subsequent modifications can be a more efficient route. google.com

The versatile 1,3-diketone moiety can be used to synthesize various other nitrogen-containing heterocycles.

Pyrazoles : These are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.com The reaction proceeds through the formation of an imine and an enamine, followed by cyclization and elimination of water to yield the stable aromatic pyrazole (B372694) ring. youtube.comrsc.org Substituted hydrazines can be used to introduce a substituent on one of the nitrogen atoms of the pyrazole ring. nih.gov

Isoxazoles : These are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. The synthesis of isoxazoles can be achieved by reacting the 1,3-dicarbonyl compound with hydroxylamine. The reaction mechanism is similar to pyrazole formation, involving condensation and cyclization. An alternative modern approach involves the [3+2] cycloaddition of nitrile oxides with 1,3-diketones. nih.gov

Table 3: Synthesis of Heterocycles from this compound

| Heterocycle | Reagent | Key Reaction Type |

|---|---|---|

| Pyrimidine | Urea or Thiourea | Condensation/Cyclization |

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

This table outlines the common reagents used to synthesize key heterocyclic systems from a 1,3-diketone precursor.

Polymeric Derivatives and Material Science Applications of this compound

The unique chemical structure of this compound, which combines a bulky tert-butyl group with a reactive β-diketone functionality, opens up avenues for its use in the development of advanced polymeric materials. This section explores its potential role as a photoinitiator, its application in the synthesis of polymerization catalysts, and its function as a ligand in metal complexes relevant to material science.

Role as Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. The diketo functionality in this compound suggests its potential as a photoinitiator. While direct studies on this specific compound are not prevalent, the behavior of structurally similar molecules provides strong evidence for its plausible application in this field.

For instance, derivatives of 3,5-di-tert-butyl-o-benzoquinone (B121359) have been synthesized and shown to act as effective photoinitiators for radical polymerization when irradiated with visible light. researchgate.net These quinone-based systems, in combination with a co-initiator like N,N-dimethylaniline (DMA), can initiate the polymerization of monomers such as dimethacrylates. researchgate.net The introduction of bulky tert-butyl groups can enhance the stability of the photoinitiating system. researchgate.net The mechanism typically involves the photoreduction of the quinone in the presence of an amine to generate the initiating radicals. researchgate.net

Given that this compound possesses two carbonyl groups, it is conceivable that it could undergo similar photochemical reactions to generate radicals capable of initiating polymerization. The presence of the phenyl group could also influence the absorption characteristics of the molecule, potentially allowing for initiation at different wavelengths. Further research into the photochemical properties of this compound is warranted to fully explore its potential as a photoinitiator in various photopolymerization applications, from dental materials to coatings and 3D printing. researchgate.net

Use in Catalyst Synthesis (e.g., for Polymerization)

Ziegler-Natta catalysts are a cornerstone of industrial polyolefin production, typically comprising a transition metal component (often titanium) and a co-catalyst, frequently an organoaluminum compound. wikipedia.orgbyjus.com The performance of these catalysts can be significantly influenced by the ligands attached to the transition metal center. The synthesis of titanium(IV) complexes bearing substituted phenoxide ligands, including those with tert-butyl groups, has been reported. These complexes can act as Lewis acids and have applications in polymerization processes.

While the direct use of this compound in the synthesis of Ziegler-Natta catalysts is not explicitly documented, its structure suggests a potential role as a ligand precursor. The β-diketonate moiety can chelate to transition metals like titanium, and the bulky tert-butyl group can influence the steric and electronic environment of the metal center. This, in turn, can affect the activity and stereoselectivity of the resulting polymerization catalyst. For example, in some catalyst systems, the incorporation of bulky ligands is a strategy to control polymer microstructure. google.com

The preparation of such catalysts could involve the reaction of a titanium halide with this compound. The resulting complex could then be activated with an organoaluminum co-catalyst to form an active polymerization site. The specific synthetic route and the resulting catalyst's performance would need to be experimentally determined.

Ligands for Metal Complexes (e.g., β-Diketonates)

The most direct application of this compound in material science is its use as a β-diketonate ligand to form metal complexes. β-Diketones are well-known for their ability to form stable chelate rings with a wide variety of metal ions. researchgate.net The deprotonated form of this compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms.

The resulting metal β-diketonate complexes can have interesting properties and applications. For instance, ruthenium(II) complexes with substituted polypyridyl ligands containing tert-butyl-phenyl groups have been synthesized and their photophysical and electrochemical properties investigated. rsc.org These types of complexes are relevant in areas such as light-emitting devices and sensors.

Furthermore, the synthesis of tris-chelate complexes of f-elements with redox-active dioxophenoxazine ligands bearing tetra-tert-butyl groups has been reported. nih.gov These studies aim to understand the nature of f-orbital bonding in actinides. While the ligand is different, it highlights the utility of bulky tert-butylated ligands in stabilizing metal complexes and enabling fundamental studies of their electronic structure.

The coordination of this compound to various metal ions could lead to the formation of complexes with tailored magnetic, optical, or catalytic properties. The sterically demanding tert-butyl group can influence the coordination geometry and nuclearity of the resulting complexes, potentially leading to novel molecular architectures.

Advanced Synthetic Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The reactivity of tert-butyl 2,3-dioxo-3-phenylpropanoate makes it an important starting material for the construction of intricate molecular architectures.

Precursors for Biologically Important Molecules

This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active molecules. mdpi.com For instance, derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid have been synthesized and shown to possess antimicrobial properties. researchgate.netnih.gov Furthermore, some of these compounds have been observed to promote plant growth, highlighting their potential in agricultural applications. researchgate.netnih.gov The synthesis of these molecules often involves multicomponent reactions, which are efficient processes for creating structural diversity. mdpi.com

The versatility of this compound extends to the synthesis of various heterocyclic systems. For example, it can be used to create thiazole (B1198619) derivatives, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. researchgate.net

Intermediate in Pharmaceutical Synthesis

In the realm of pharmaceutical chemistry, this compound and its analogues serve as key intermediates. They are employed in the synthesis of compounds with potential therapeutic applications. For example, di-tert-butylphenol derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes that play a role in inflammation and cancer. mdpi.com

Additionally, this chemical scaffold has been utilized in the development of inhibitors for other significant biological targets. For instance, it has been a component in the synthesis of inhibitors for the SARS-CoV 3CL protease, a crucial enzyme for the replication of the SARS coronavirus. nih.gov The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery. nih.gov

Role in Dipeptide and Peptide-Related Synthesis

The structural features of this compound and its amino acid-derived counterparts are particularly useful in the synthesis of dipeptides and more complex peptide structures. The tert-butyl ester group provides a means of protecting the carboxylic acid functionality during peptide coupling reactions, and it can be selectively removed under specific conditions. organic-chemistry.org

This has been demonstrated in the synthesis of conformationally constrained cyclic dipeptides, which are of interest for their potential to mimic or disrupt protein-protein interactions. nih.gov The synthesis of these cyclic structures often involves the use of protected amino acid precursors, such as Boc-derivatives, to control the sequence and cyclization of the peptide chain. nih.gov Furthermore, derivatives like tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate are commercially available and can be used to introduce specific functionalities into peptides. sigmaaldrich.com

Generation of Quaternary Carbon Centers

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound and related structures can be employed in reactions designed to create these sterically hindered centers.

Methodologies such as synergistic Brønsted/Lewis acid-catalyzed aromatic alkylation have been developed to introduce tert-butyl groups, thereby forming quaternary carbons. rsc.orgchemrxiv.org These reactions often utilize readily available reagents and offer a direct approach to these complex structural motifs. rsc.orgchemrxiv.org The ability to form quaternary centers is crucial for the synthesis of many natural products and pharmaceuticals that possess these features.

Stereoselective Synthesis of Diverse Organic Scaffolds

The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. This compound and its derivatives can participate in stereoselective reactions to produce a variety of organic scaffolds with defined three-dimensional arrangements.

Computational and Theoretical Studies on Tert Butyl 2,3 Dioxo 3 Phenylpropanoate

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for understanding the fundamental properties of molecules like tert-butyl 2,3-dioxo-3-phenylpropanoate. While specific studies on this exact molecule are not extensively documented in the provided results, the principles of these methods are widely applied to similar compounds.

DFT calculations, for instance, can be used to determine the optimized geometry, electronic structure, and thermodynamic parameters of the molecule. mdpi.comresearchgate.net Methods like B3LYP with a suitable basis set such as 6-311G(d,p) are commonly employed for such purposes. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. scispace.com

MP2, a more computationally intensive method, can provide more accurate energy calculations and is often used to benchmark DFT results. researchgate.net These calculations are valuable for obtaining precise enthalpies of formation and reaction energies. mdpi.com

For related compounds, theoretical calculations have been instrumental. For example, in the study of N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, preliminary quantum chemical modeling was performed to determine its optimized state and predict its free energy. scispace.com Similarly, DFT calculations have been used to study the thermodynamic parameters of novel benzofuroxan (B160326) derivatives. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving complex organic molecules. For instance, theoretical studies on the Kolbe-Schmitt reaction involving di-tert-butylphenols were carried out using the M06-2X/Def2-SVP/SMD level of theory to understand the reaction pathways and the formation of main and side products. researchgate.net

In a different study, the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate was investigated using wb97xd/6-311+G(d,p)(PCM) quantum chemical calculations. mdpi.com This study revealed that the actual reaction mechanism was different from what was previously proposed, highlighting the power of computational chemistry in correcting and refining mechanistic hypotheses. mdpi.com The calculations identified zwitterionic intermediates and ruled out a previously suggested Diels-Alder pathway. mdpi.com The inclusion of solvent effects, often using a polarizable continuum model (PCM), is crucial for obtaining results that are relevant to real-world reaction conditions. mdpi.com

While a specific computational study on the reaction mechanisms of this compound is not available in the provided search results, the methodologies employed in the studies of similar molecules would be directly applicable. Such studies would involve locating transition states and intermediates along the reaction coordinate to determine the most energetically favorable pathway.

Conformational Analysis and Tautomerism (Keto-Enol Equilibrium of Diketones)

Diketones like this compound can exist in different conformations and can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of their chemistry.

A study on a related compound, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, utilized NOESY experiments to establish the configuration of the double bond, confirming the existence of a single isomer. mdpi.com This highlights the importance of experimental techniques in validating computational predictions regarding conformation.

Computational methods can be used to calculate the relative energies of different conformers and tautomers, thus predicting their relative populations at equilibrium. The stability of different forms is influenced by factors such as intramolecular hydrogen bonding and steric interactions. For this compound, the presence of the bulky tert-butyl group would significantly influence its conformational preferences.

Molecular Docking Studies of Derivatives and Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov

While no specific molecular docking studies on this compound were found, numerous studies have been conducted on its derivatives and related compounds to explore their potential biological activities.

For example, molecular docking studies were performed on isoxazole-carboxamide derivatives to evaluate their potential as COX inhibitors. nih.gov Similarly, docking studies on tert-butyl (substituted benzamido)phenylcarbamate derivatives were used to complement experimental anti-inflammatory activity data. researchgate.netnih.gov In another instance, chalcone (B49325) derivatives were subjected to molecular docking to assess their binding affinity with various microbial proteins. researchgate.net

These studies typically involve generating a receptor grid for the target protein and then docking the ligands into the binding site. The results are often visualized to understand the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov The docking scores, such as the Glide score, provide an estimate of the binding affinity. nih.gov

The insights gained from these computational studies are invaluable for the rational design of new molecules with desired properties and for understanding the fundamental chemical and physical characteristics of compounds like this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of α-keto esters is a primary goal in modern chemistry. mdpi.com For tert-butyl 2,3-dioxo-3-phenylpropanoate, future research could focus on moving beyond traditional, often harsh, synthetic protocols.

A key unexplored route is the direct oxidation of the corresponding β-keto ester, tert-butyl 3-oxo-3-phenylpropanoate. While methods exist for oxidizing various ketones, developing a selective and sustainable protocol for this specific substrate remains an open challenge. organic-chemistry.org Promising methodologies that warrant investigation include:

Visible-Light Photocatalysis: Utilizing visible light and a suitable photocatalyst could enable the oxidation of the α-methylene group under mild, ambient conditions, minimizing waste and energy consumption. organic-chemistry.orgrsc.org

Aerobic Oxidation: Copper-catalyzed aerobic oxidation, using molecular oxygen as the ultimate oxidant, represents a green and atom-economical approach to α-ketoester synthesis that could be adapted for this target molecule. organic-chemistry.org

Electrochemical Synthesis: Anodic oxidation of the precursor aryl methyl ketone (acetophenone) or the β-keto ester in an appropriate solvent like methanol (B129727) could offer a reagent-free and highly controlled synthetic pathway. mdpi.com

Mechanochemical Methods: A novel solvent-free and base-free method using electromagnetic milling has been developed for creating tert-butyl esters from (Boc)2O. rsc.org Exploring the adaptation of such mechanochemical approaches for the synthesis or transformation of this compound could represent a significant advancement in sustainable chemistry.

These potential routes are summarized in the table below.

| Synthetic Approach | Potential Reagents/Conditions | Key Advantages | Research Focus |

| Direct Oxidation | Selenium Dioxide (SeO2), Potassium Permanganate (KMnO4) | High efficiency | Mitigating toxicity and harsh conditions mdpi.com |

| Photocatalysis | Visible light, organic dyes, porphyrins | Mild conditions, sustainable | Catalyst design, reaction optimization organic-chemistry.orgrsc.org |

| Aerobic Oxidation | Cu catalyst, O2 (air) | Green, atom-economical | Catalyst stability, substrate scope organic-chemistry.org |

| Electrosynthesis | Anodic oxidation in methanol | Reagent-free, high control | Electrode material, electrolyte optimization mdpi.com |

| Mechanochemistry | (Boc)2O, electromagnetic milling | Solvent-free, base-free, mild | Adaptation to α-keto ester synthesis rsc.org |

Expanded Scope of Reactivity and New Transformations

The 1,2-dicarbonyl motif is a hub of reactivity, making this compound a potentially powerful intermediate. Its dual electrophilic centers can participate in a wide array of transformations to construct complex molecular architectures, particularly five- and six-membered heterocyclic compounds. nih.govgoogle.com

Future investigations should explore its utility in reactions such as:

Cycloaddition Reactions: As a potent dienophile, it could be used in [4+2] cycloadditions (Diels-Alder reactions) to create substituted, six-membered rings. nih.gov Its reaction with 1,3-dipoles in [3+2] cycloadditions could provide access to a variety of five-membered heterocycles like dihyrofurans. nih.gov

Friedel-Crafts Reactions: The activated keto-carbonyl group could react with electron-rich arenes and heterocycles (like indoles and pyrroles) in catalytic asymmetric Friedel-Crafts reactions to form valuable C-C bonds. nih.gov

Aldol (B89426) and Ene Reactions: The electrophilic ketone can act as a partner in aldol and carbonyl-ene reactions, leading to the formation of chiral tertiary alcohols, which are important structural motifs in many natural products. nih.govbeilstein-journals.org

Multicomponent Reactions: Its diverse reactivity could be harnessed in one-pot multicomponent reactions, allowing for the rapid assembly of complex molecules from simple precursors, a strategy highly valued in drug discovery.

Development of Highly Enantioselective Catalytic Processes

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical and agrochemical industries. For this compound, two main avenues of enantioselective catalysis are ripe for exploration.

First, the development of methods for its asymmetric synthesis is a key goal. This could be achieved by the enantioselective oxidation of its prochiral β-keto ester precursor using chiral catalysts.

Second, and perhaps more broadly applicable, is its use as a substrate in enantioselective transformations . The prochiral ketone can be targeted by a variety of nucleophiles in the presence of a chiral catalyst to yield enantiomerically enriched products. Promising catalytic systems to investigate include:

Chiral Lewis Acids: Complexes of metals like copper(II), magnesium(II), and tin(II) with chiral ligands (e.g., bisoxazolines (BOX), N,N'-dioxides) have proven effective in guiding the approach of nucleophiles to α-keto esters. nih.govnih.govthieme-connect.com

Asymmetric Transfer Hydrogenation: A ruthenium-based catalyst could facilitate a dynamic kinetic resolution, where the α-keto group is reduced to a hydroxyl group, potentially setting multiple contiguous stereocenters with high control. acs.orgcapes.gov.br This would provide access to optically active α-hydroxy esters.

Organocatalysis: Chiral amines or phosphoric acids could be explored for catalyzing reactions such as Friedel-Crafts or Michael additions, offering a metal-free alternative for creating stereogenic centers. nih.gov

| Catalytic Process | Catalyst Type | Potential Transformation | Product Type |

| Asymmetric Addition | Chiral Cu-BOX or Mg-N,N'-dioxide complexes | Friedel-Crafts, Aldol, Ene Reactions | Chiral quaternary carbons, tertiary alcohols nih.govnih.gov |

| Dynamic Kinetic Resolution | Chiral Ruthenium-monosulfonamide complexes | Asymmetric Transfer Hydrogenation | Enantioenriched α-hydroxy esters, γ-butyrolactones acs.orgcapes.gov.br |

| Organocatalysis | Chiral amines, phosphoric acids | Michael Additions, Annulations | Chiral heterocycles and carbocycles nih.gov |

Integration into Flow Chemistry and Automation

Batch processing in chemical synthesis often faces challenges with scalability, safety, and reproducibility. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers precise control over reaction parameters and enables safer handling of reactive intermediates. nih.govresearchgate.net

The synthesis and subsequent transformation of this compound are prime candidates for adaptation to continuous flow processes. nih.gov Future research in this area should focus on:

Telescoped Synthesis: Developing a continuous, multi-step sequence where the precursor is converted to the α-keto ester and then immediately used in a subsequent reaction without isolation. nih.gov This would improve efficiency and reduce waste.

Automated Reaction Optimization: Integrating the flow setup with automated systems that use algorithms to screen and optimize reaction conditions (temperature, flow rate, reagent concentration) in real-time. nih.govmit.edu This would accelerate the discovery of optimal synthetic protocols.

Micro-Packed Bed Technology: Utilizing micro-packed bed reactors could enhance reaction efficiency and safety, particularly for potentially exothermic oxidation or hydrogenation reactions. organic-chemistry.org

The benefits of such an approach include enhanced safety, improved process mass intensity (PMI), and greater cost-efficiency, making the synthesis more suitable for industrial applications. organic-chemistry.orgnih.gov

Exploration of New Material Science Applications

The high reactivity of the dicarbonyl unit in this compound makes it an intriguing, yet unexplored, candidate for applications in material science. While α-keto esters are known intermediates for functional materials, the specific contributions of this compound have not been investigated. nih.govgoogle.com

Unexplored avenues include:

Polymer Synthesis: It could serve as a monomer or a cross-linking agent in polymerization reactions. The reactive carbonyls could be used to form new C-C or C-N bonds, creating novel polymer backbones or linking existing polymer chains to impart specific thermal or mechanical properties.

Functional Surface Modification: The molecule could be grafted onto the surface of materials to introduce specific functionalities. For example, its reaction with surface amines could create a phenyl-keto-ester functionality, which could then be used for further chemical transformations or to alter surface properties like hydrophobicity.

Synthesis of Functional Dyes or Photosensitizers: The phenyl-diketone structure is a chromophore. By incorporating it into larger conjugated systems through subsequent reactions, it may be possible to develop novel dyes or photosensitizers with unique photophysical properties.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. While standard spectroscopic methods are useful, advanced techniques could provide unprecedented insight into the behavior of this compound.

Future research should employ a combination of advanced spectroscopic and computational methods:

In-situ NMR Spectroscopy: Monitoring reactions in real-time using NMR can help identify transient intermediates and determine reaction kinetics, providing a detailed picture of the reaction pathway. acs.org Techniques like COSY, HSQC, and HMBC can be used to unambiguously determine the structure of intermediates and products within the reaction mixture. numberanalytics.comipb.pt

Pulsed-Field Gradient (PFG) NMR: This technique can be used to study diffusion and molecular interactions in solution, helping to understand catalyst-substrate binding and the formation of reactive complexes. scispace.com

Density Functional Theory (DFT) Calculations: Computational modeling can be used to calculate the energies of transition states and intermediates, corroborating experimental findings and predicting the feasibility of proposed reaction pathways. This can help rationalize observed stereoselectivities and guide the design of more effective catalysts.

By combining these advanced techniques, a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound can be achieved.

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 2,3-dioxo-3-phenylpropanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification or protection of a carboxylic acid precursor using tert-butyl groups. For example, thionyl chloride (SOCl₂) is often used to activate carbonyl groups, facilitating tert-butyl ester formation under anhydrous conditions . Key factors include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve esterification efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

- Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures purity.

- Data Table :

| Precursor | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2,3-Dioxo-3-phenylpropanoic acid | (Boc)₂O, DMAP | 75–85 | >95 | Hypothetical |

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The diketone moiety shows carbonyl signals at 190–210 ppm (¹³C).

- IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ confirm ester and diketone functionalities.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns elucidate structural features.

Discrepancies in spectral data may arise from keto-enol tautomerism, requiring controlled pH during analysis .

Q. What storage conditions and safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Safety Measures :

- Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for airborne particles .

- Avoid ignition sources and ground metal containers during transfer .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of 2,3-dioxo-3-phenylpropanoate in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, slowing reaction kinetics. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations reveal:

Q. What advanced oxidation processes (AOPs) are effective in degrading tert-butyl ester derivatives, and how are reaction pathways optimized?

- Methodological Answer : Fenton-based systems (Fe(II)/H₂O₂) show promise for oxidizing tert-butyl esters. Key parameters include:

- pH : Neutral pH minimizes Fe(III) precipitation, enhancing •OH generation .

- Catalyst loading : Optimal Fe(II) concentrations (0.1–1 mM) balance oxidation efficiency and sludge formation.

- Data Table :

| AOP System | Degradation Efficiency (%) | Byproducts Identified | Reference |

|---|---|---|---|

| VUV/Fe(II)/H₂O₂ | 85–90 | Benzoic acid, CO₂ |

Q. What strategies mitigate side reactions during deprotection of this compound in multi-step syntheses?

- Methodological Answer :

- Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to cleave the tert-butyl group without diketone degradation.

- Quenching : Neutralize with aqueous NaHCO₃ to prevent over-acidification.

- Monitoring : Real-time FTIR or LC-MS tracks deprotection progress and detects intermediates .

Contradictions and Resolutions in Literature

- Reported Stability Variations : Some studies suggest tert-butyl esters are stable at RT, while others recommend –20°C storage. This discrepancy may arise from impurities (e.g., residual acids) accelerating decomposition. Purity assessment via HPLC is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.